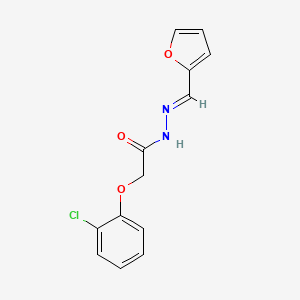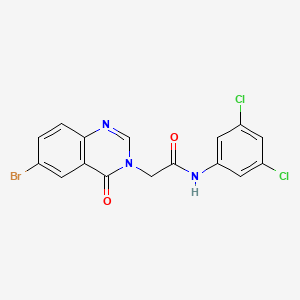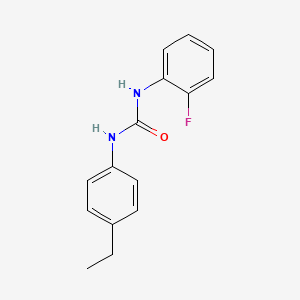
N,N'-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) is an organic compound with the molecular formula C20H12Cl4N2. This compound is known for its unique structure, which includes two 3,5-dichloroaniline groups connected by a 1,4-phenylenedimethylidyne bridge. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) typically involves the reaction of 3,5-dichloroaniline with terephthalaldehyde. This reaction is carried out under anhydrous conditions, often using methanol as a solvent. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to form the imine (Schiff base) product .
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The chlorine atoms in the 3,5-dichloroaniline groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction would produce the corresponding amine.
Aplicaciones Científicas De Investigación
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) involves its interaction with various molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(1,4-Phenylenedimethylidyne)bis(3,4-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,3-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-chloroaniline)
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) is unique due to the specific positioning of the chlorine atoms on the aniline rings. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C20H12Cl4N2 |
|---|---|
Peso molecular |
422.1 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-1-[4-[(3,5-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-15-5-16(22)8-19(7-15)25-11-13-1-2-14(4-3-13)12-26-20-9-17(23)6-18(24)10-20/h1-12H |
Clave InChI |
CSRQGGNCYQXPCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)C=NC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



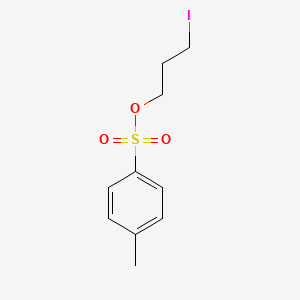


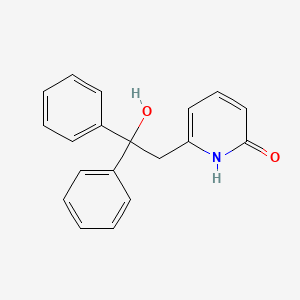
![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)

